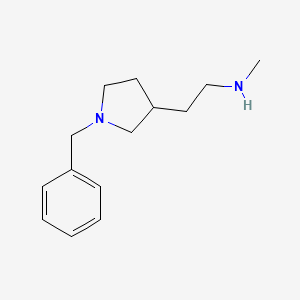
Ethenyl(pyridin-3-yl)borinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl(pyridin-3-yl)borinic acid is an organoboron compound that features a boron atom bonded to a pyridine ring and an ethenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(pyridin-3-yl)borinic acid can be achieved through several methods. One common approach involves the halogen-metal exchange followed by borylation. This method typically uses a halogenated pyridine derivative, which undergoes metalation with a suitable organometallic reagent (such as lithium or magnesium) and subsequent reaction with a boron-containing compound .
Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this process, a halopyridine reacts with a boronic ester or boronic acid in the presence of a palladium catalyst and a base . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl(pyridin-3-yl)borinic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenyl(pyridin-3-yl)borinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and as a tool for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of ethenyl(pyridin-3-yl)borinic acid involves its interaction with various molecular targets. In cross-coupling reactions, the boron atom participates in transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethenyl(pyridin-3-yl)borinic acid can be compared with other boronic acids and borinic acids:
3-Pyridinylboronic acid: Similar structure but lacks the ethenyl group.
Phenylboronic acid: Contains a phenyl group instead of a pyridine ring.
Vinylboronic acid: Contains a vinyl group but lacks the pyridine ring.
The uniqueness of this compound lies in its combination of the ethenyl group and the pyridine ring, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
848829-31-2 |
|---|---|
Molekularformel |
C7H8BNO |
Molekulargewicht |
132.96 g/mol |
IUPAC-Name |
ethenyl(pyridin-3-yl)borinic acid |
InChI |
InChI=1S/C7H8BNO/c1-2-8(10)7-4-3-5-9-6-7/h2-6,10H,1H2 |
InChI-Schlüssel |
DFBBLSXVIMWVGA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C=C)(C1=CN=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-Phenylpyrazolo[1,5-A]pyrimidin-3-YL)boronic acid pinacol ester](/img/structure/B13970750.png)


![(2-Benzyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970776.png)


![Benzo[d][1,3]dioxol-5-yl(3-(hydroxymethyl)azetidin-1-yl)methanone](/img/structure/B13970783.png)

![N-{4-[(2-nitrophenyl)amino]phenyl}acetamide](/img/structure/B13970797.png)





